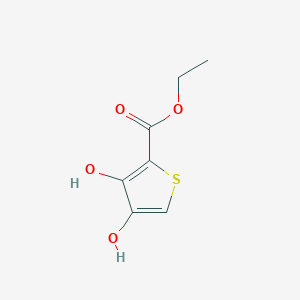
Ethyl 3,4-dihydroxythiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,4-dihydroxythiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with ethyl ester and two hydroxyl groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dihydroxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the decarboxylation of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. This reaction typically requires heating in the presence of a suitable catalyst . Another method involves the use of transition metal-mediated reactions, such as the formation of a 1,4-dioxine ring with a propargylic carbonate .
Industrial Production Methods
The industrial production of this compound often involves environmentally friendly synthetic routes. For example, the Mitsunobu reaction has been reported as an efficient method for synthesizing key intermediates and derivatives of this compound . This method is favored due to its mild reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,4-dihydroxythiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrothiophenes, and various substituted thiophenes, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl 3,4-dihydroxythiophene-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 3,4-dihydroxythiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its potential use as an enzyme inhibitor in medicinal chemistry.
Comparación Con Compuestos Similares
Ethyl 3,4-dihydroxythiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
3,4-Ethylenedioxythiophene (EDOT): Known for its use in conducting polymers with improved redox stability.
Poly(3,4-propylenedioxythiophene) (PProDOT): Used in organic electrochromic devices due to its fast switching properties.
Thiophene-2-carboxylate derivatives: These compounds are also studied for their biological activities and applications in organic electronics.
Propiedades
Fórmula molecular |
C7H8O4S |
|---|---|
Peso molecular |
188.20 g/mol |
Nombre IUPAC |
ethyl 3,4-dihydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C7H8O4S/c1-2-11-7(10)6-5(9)4(8)3-12-6/h3,8-9H,2H2,1H3 |
Clave InChI |
MVVKIGGZHXASGZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=CS1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


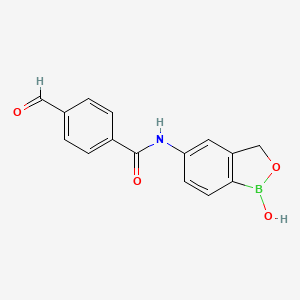
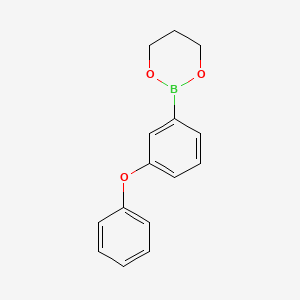

![2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-one](/img/structure/B13354766.png)
![2-Methyl-3-[6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13354770.png)
![(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13354776.png)

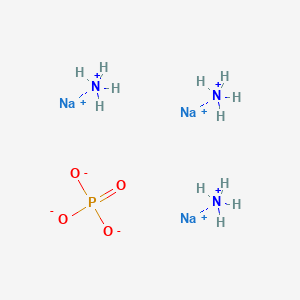
![2-(4-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B13354788.png)
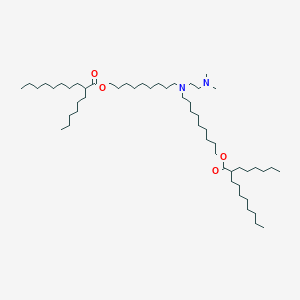

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354804.png)
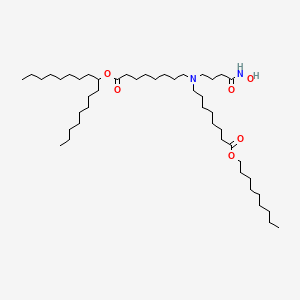
![3-[(Ethylsulfanyl)methyl]-6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354822.png)
